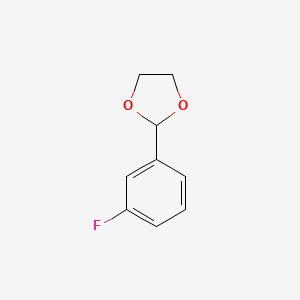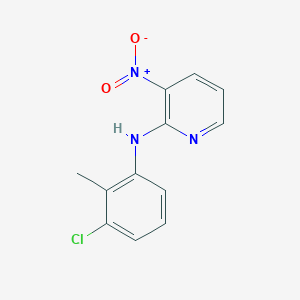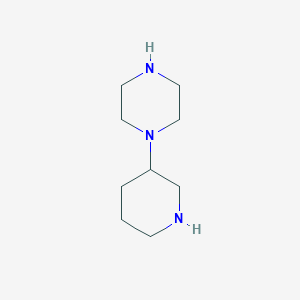
1-(PIPERIDIN-3-YL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(PIPERIDIN-3-YL)PIPERAZINE is a heterocyclic compound that features both piperazine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(PIPERIDIN-3-YL)PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
化学反応の分析
Types of Reactions: 1-(PIPERIDIN-3-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in drug development .
科学的研究の応用
1-(PIPERIDIN-3-YL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and polymers.
作用機序
The mechanism of action of 1-(PIPERIDIN-3-YL)PIPERAZINE involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it can interact with sigma receptors, influencing various cellular pathways .
類似化合物との比較
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in drug synthesis.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions, widely employed in pharmaceuticals.
Uniqueness: 1-(PIPERIDIN-3-YL)PIPERAZINE is unique due to its dual ring structure, combining the properties of both piperidine and piperazine. This duality enhances its versatility and efficacy in various applications, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H19N3 |
|---|---|
分子量 |
169.27 g/mol |
IUPAC名 |
1-piperidin-3-ylpiperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h9-11H,1-8H2 |
InChIキー |
KNRNXHRUUUBYSQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
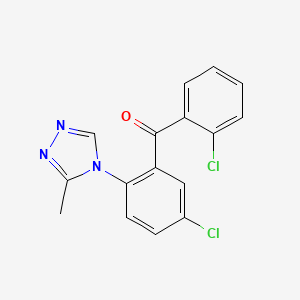

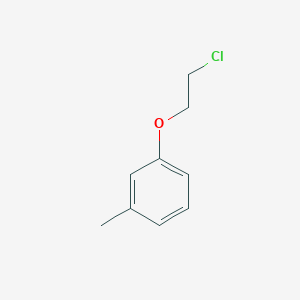
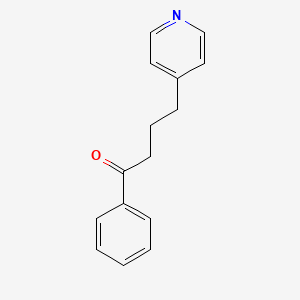


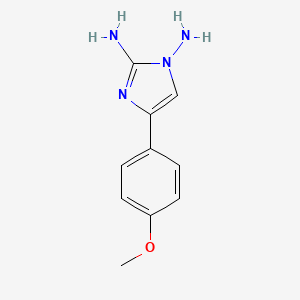
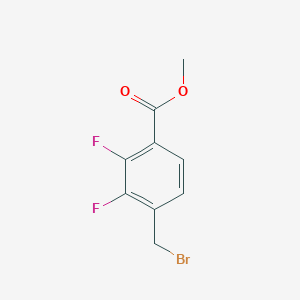
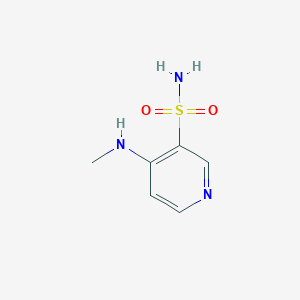
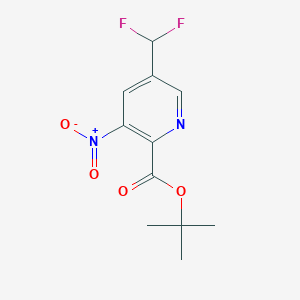
![Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8747419.png)
